

Introduction: Unveiling a Key Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Methyl 2-amino-4-cyanobenzoate**

Cat. No.: **B1641507**

[Get Quote](#)

Methyl 2-amino-4-cyanobenzoate is a trifunctional aromatic compound that has emerged as a valuable and versatile building block in contemporary drug discovery and organic synthesis. Its unique substitution pattern, featuring an amine, a nitrile, and a methyl ester on a benzene ring, provides three distinct points for chemical modification. This allows for the strategic and controlled construction of complex molecular architectures. This guide offers a comprehensive overview of its chemical properties, reactivity, applications, and safety considerations, providing researchers with the foundational knowledge required to effectively utilize this important intermediate. Notably, its classification as a "Protein Degrader Building Block" underscores its relevance in cutting-edge therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs).^[1]

Section 1: Core Chemical and Physical Properties

A thorough understanding of a compound's fundamental properties is paramount for its successful application in research and development. The following tables summarize the key identifiers and computed physicochemical properties of **Methyl 2-amino-4-cyanobenzoate**.

Chemical Identity

Identifier	Value
CAS Number	159847-83-3 [1] [2] [3]
Molecular Formula	C ₉ H ₈ N ₂ O ₂ [1] [2] [3]
Molecular Weight	176.17 g/mol [2]
IUPAC Name	methyl 2-amino-4-cyanobenzoate
SMILES	O=C(OC)C1=CC=C(C#N)C=C1N [2] [3]
InChI Key	VCYAYJCEAKQYAM-UHFFFAOYSA-N [2]
PubChem ID	10103677 [2]

Physicochemical Characteristics (Computed)

Experimental data for properties such as melting and boiling points are not readily available in the cited literature. The values below are computationally derived and serve as estimations.

Property	Value	Source
Topological Polar Surface Area (TPSA)	76.1 Å ²	PubChem
Hydrogen Bond Donors	1	[4]
Hydrogen Bond Acceptors	3	[4]
Rotatable Bonds	2	[4]
Molar Refractivity	46.84	[4]
LogP (Predicted)	1.8	PubChem

```
digraph "Methyl_2_amino_4_cyanobenzoate" {
graph [fontname="Arial", fontsize=12, size="5,5", ratio=fill];
node [fontname="Arial", fontsize=12, shape=plaintext];
edge [fontname="Arial", fontsize=12];
```

```
// Benzene Ring
C1 [label="C"];
C2 [label="C"];
C3 [label="C"];
C4 [label="C"];
C5 [label="C"];
C6 [label="C"];

// Substituents
N1 [label="H2N"];
C7 [label="C"];
O1 [label="O"];
O2 [label="O"];
C8 [label="CH3"];
C9 [label="C"];
N2 [label="N"];

// Edges for the ring
C1 -- C2 [style=solid];
C2 -- C3 [style=dashed];
C3 -- C4 [style=solid];
C4 -- C5 [style=dashed];
C5 -- C6 [style=solid];
C6 -- C1 [style=dashed];

// Edges for substituents
C1 -- N1;
C2 -- C7;
C7 -- O1 [style=double];
```

```
C7 -- 02;  
02 -- C8;  
C4 -- C9;  
C9 -- N2 [style=triple];  
  
// Invisible nodes for positioning  
{rank=same; C1; C2; C3; C4; C5; C6;}  
}
```

Caption: Molecular Structure of **Methyl 2-amino-4-cyanobenzoate**.

Section 2: Reactivity Profile and Synthetic Utility

The synthetic value of **Methyl 2-amino-4-cyanobenzoate** stems from its three distinct functional groups, which can be manipulated with a high degree of chemoselectivity.

- Aniline-type Amino Group (-NH₂): This is a versatile nucleophilic center. It readily undergoes acylation, alkylation, and sulfonylation. It can also be diazotized to form a diazonium salt, which is a gateway to a vast array of other functionalities (e.g., -OH, -F, -Cl, -Br, -I) via Sandmeyer-type reactions.
- Nitrile Group (-C≡N): The nitrile is relatively stable but can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. It can also be reduced to a primary amine (-CH₂NH₂), providing a flexible linker.
- Methyl Ester Group (-COOCH₃): This group is susceptible to hydrolysis, yielding the corresponding carboxylic acid. It can also undergo amidation by reacting with amines to form amides, a crucial reaction in the construction of PROTACs and other complex molecules.

[Click to download full resolution via product page](#)

Caption: Reactivity map showing potential transformations.

Section 3: Application in Drug Discovery

The primary application of **Methyl 2-amino-4-cyanobenzoate** is as an intermediate in the synthesis of high-value compounds, particularly for pharmaceuticals.

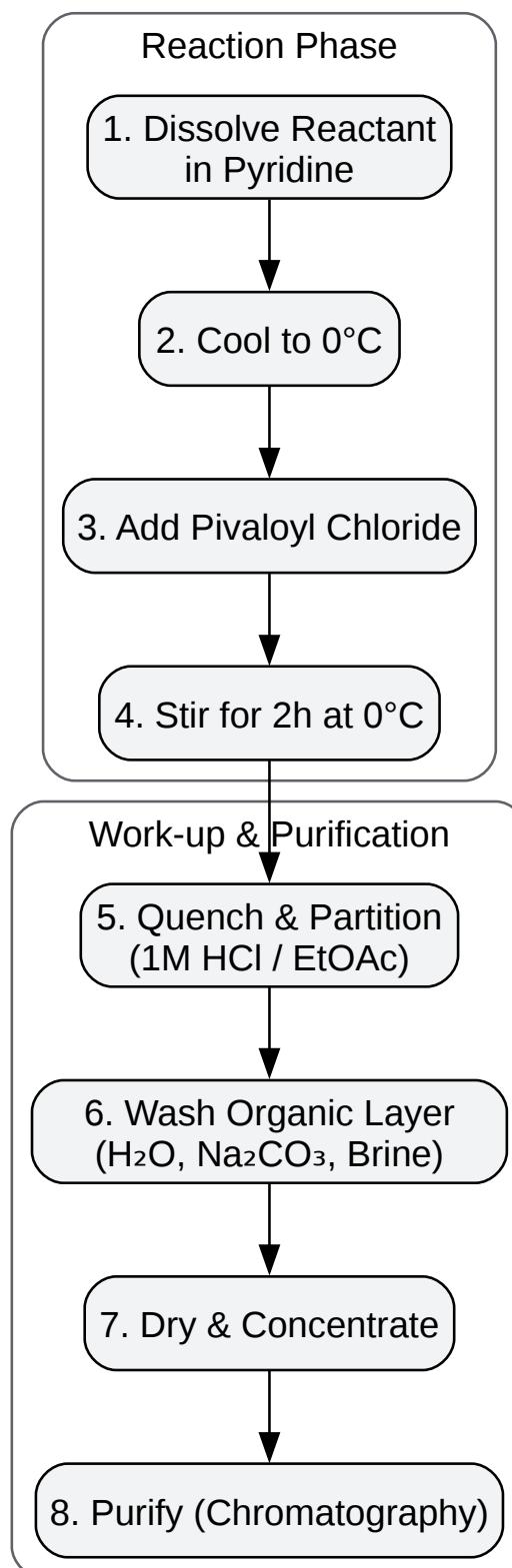
Intermediate for Autotaxin Inhibitors

Patents reveal its use as a key starting material in the synthesis of novel octahydro-pyrrolo[3,4-c]pyrrole derivatives, which are potent inhibitors of autotaxin (ATX).^[5] ATX is an enzyme that produces lysophosphatidic acid (LPA), a signaling molecule implicated in various pathological processes, including cancer, fibrosis, and inflammation. The amino group of **Methyl 2-amino-4-cyanobenzoate** is typically protected or modified early in the synthetic sequence.

Scaffold for Protein Degraders (PROTACs)

The compound is commercially marketed as a "Protein Degrader Building Block," highlighting its utility in constructing PROTACs.^[1] A PROTAC is a heterobifunctional molecule that recruits a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The trifunctional nature of this scaffold is ideal for this purpose:

- The amino group can be functionalized to link to a ligand for an E3 ligase (e.g., cereblon or VHL).
- The ester group can be hydrolyzed to an acid and then coupled to a linker.
- The nitrile group can be used as a stable anchor or transformed into an amine to attach a ligand for the target protein.


Section 4: Exemplary Synthetic Protocol

While a detailed protocol for the synthesis of **Methyl 2-amino-4-cyanobenzoate** is not readily available in public literature, its reactivity is well-documented. The following protocol for the N-acylation of the amino group is adapted from the patent literature and serves as a practical example of its use.^{[5][6]}

Objective: Synthesis of Methyl 2-(pivalamido)-4-cyanobenzoate.

Step-by-Step Methodology:

- Reaction Setup: In a suitable reaction vessel, dissolve **Methyl 2-amino-4-cyanobenzoate** (1.0 eq, e.g., 776 mg, 4.4 mmol) in pyridine (approx. 8 mL/g).
- Cooling: Cool the resulting solution to 0°C using an ice bath.
- Reagent Addition: Add pivaloyl chloride (1.2 eq, e.g., 637 mg, 5.29 mmol) dropwise to the cooled solution. A precipitate may form during the addition.
- Reaction Monitoring: Stir the reaction at 0°C for 2 hours. Monitor the reaction for completion using an appropriate technique (e.g., TLC or LC-MS).
- Work-up: Once the reaction is complete, partition the mixture between 1 M aqueous hydrochloric acid and a suitable organic solvent (e.g., ethyl acetate/2-methyltetrahydrofuran).
- Extraction & Washing: Separate the layers and wash the organic layer sequentially with water, 2 M aqueous sodium carbonate solution, and brine.
- Drying and Concentration: Dry the organic layer over a suitable drying agent (e.g., magnesium sulfate), filter, and concentrate the solvent under reduced pressure to yield the crude product.
- Purification: Purify the crude material by a suitable method, such as column chromatography on silica gel, to obtain the final product.

[Click to download full resolution via product page](#)

Caption: Workflow for the N-acylation of **Methyl 2-amino-4-cyanobenzoate**.

Section 5: Safety and Handling

As with any chemical reagent, proper handling and safety precautions are essential.

Safety Aspect	Information
GHS Pictogram	GHS07 (Exclamation Mark) [2]
Signal Word	Warning [2]
Hazard Statements	H302: Harmful if swallowed. [2]
Precautionary Statements	P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Storage	Store at room temperature in a dry, well-ventilated place. [1]

First Aid Measures:

- If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.
- If on Skin: Wash with plenty of soap and water.
- If Inhaled: Remove person to fresh air and keep comfortable for breathing.
- If in Eyes: Rinse cautiously with water for several minutes.

This safety information is a summary. Always consult the full Safety Data Sheet (SDS) from the supplier before use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. calpaclab.com [calpaclab.com]
- 2. 159847-83-3 | Methyl 2-amino-4-cyanobenzoate | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 3. appchemical.com [appchemical.com]
- 4. rsc.org [rsc.org]
- 5. WO2014139978A1 - New octahydro-pyrrolo[3,4-c]pyrrole derivatives and analogs thereof as autotaxin inhibitors - Google Patents [patents.google.com]
- 6. US10669285B2 - Condensed [1,4] diazepine compounds as autotaxin (ATX) and lysophosphatidic acid (LPA) production inhibitors - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Introduction: Unveiling a Key Scaffold in Modern Medicinal Chemistry]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1641507#methyl-2-amino-4-cyanobenzoate-cas-number-159847-83-3-properties\]](https://www.benchchem.com/product/b1641507#methyl-2-amino-4-cyanobenzoate-cas-number-159847-83-3-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com